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Compound of Interest

5-(Bromoacetyl)thiophene-2-
Compound Name:
carbonitrile

Cat. No.: B1280374

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromoacetyl)thiophene-2-carbonitrile is a key heterocyclic building block in the field of
medicinal chemistry and materials science.[1] Its bifunctional nature, featuring a reactive a-
bromo ketone and an electron-withdrawing nitrile group on a thiophene scaffold, makes it a
valuable precursor for the synthesis of a diverse range of complex molecules.[2] Thiophene-
containing compounds are of significant interest in drug discovery, with numerous approved
drugs incorporating this privileged pharmacophore, known for its ability to modulate the activity
of various biological targets, including kinases.[3] This technical guide provides an in-depth
overview of the synthesis, properties, and applications of 5-(bromoacetyl)thiophene-2-
carbonitrile as a synthetic intermediate, complete with experimental protocols and data
presentation.

Physicochemical Properties

A summary of the key physicochemical properties of 5-(bromoacetyl)thiophene-2-
carbonitrile is presented in the table below. This data is essential for its handling,
characterization, and use in synthetic chemistry.
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Property Value

CAS Number 496879-84-6

Molecular Formula C7H4BrNOS

Molecular Weight 230.08 g/mol

Appearance Off-white to light yellow solid
Purity =95%

Storage Temperature 2-8°C

Synthesis of 5-(Bromoacetyl)thiophene-2-
carbonitrile

The synthesis of 5-(bromoacetyl)thiophene-2-carbonitrile is typically achieved through a
two-step process commencing with the Friedel-Crafts acylation of thiophene-2-carbonitrile,

followed by the a-bromination of the resulting acetyl group.

Logical Workflow for Synthesis
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Caption: Synthetic pathway for 5-(Bromoacetyl)thiophene-2-carbonitrile.

Experimental Protocol: Synthesis of 5-
(Bromoacetyl)thiophene-2-carbonitrile

Step 1: Friedel-Crafts Acylation to yield 5-Acetylthiophene-2-carbonitrile
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» To a stirred solution of thiophene-2-carbonitrile (1 eq) in a suitable inert solvent such as
dichloromethane, add anhydrous aluminum chloride (1.1 eq) portion-wise at O °C.

» Slowly add acetyl chloride (1.1 eq) to the reaction mixture, maintaining the temperature at 0
°C.

» Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the
progress by Thin Layer Chromatography (TLC).

e Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated
hydrochloric acid.

o Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel to afford 5-acetylthiophene-
2-carbonitrile.

Step 2: a-Bromination to yield 5-(Bromoacetyl)thiophene-2-carbonitrile

e Dissolve 5-acetylthiophene-2-carbonitrile (1 eq) in a suitable solvent such as chloroform or
acetic acid.

o Add bromine (1 eq) dropwise to the solution at room temperature. A small amount of HBr
may be used as a catalyst.

 Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates
the complete consumption of the starting material.

e Pour the reaction mixture into water and extract with a suitable organic solvent like
dichloromethane.

e Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

o Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure to yield 5-(bromoacetyl)thiophene-2-carbonitrile. The crude product can be
further purified by recrystallization.
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Application as a Synthetic Intermediate

The reactive a-bromo ketone moiety in 5-(bromoacetyl)thiophene-2-carbonitrile makes it an
excellent electrophile for reactions with a wide range of nucleophiles, particularly in the
synthesis of various heterocyclic systems. A common application is its reaction with thioamides
or other binucleophilic reagents to construct thiazole rings and other fused heterocyclic
systems, which are prevalent in many biologically active molecules.

General Reaction Scheme

. . Binucleophilic Reagent
(5-(8romoacetyl)th|ophene-2-carbon|trlle) ( (e.g., Thioamide) )

Cyclocondensation

Substituted Thienyl-Heterocycle

Click to download full resolution via product page

Caption: General reaction of 5-(bromoacetyl)thiophene-2-carbonitrile.

Experimental Protocol: Synthesis of Thienyl-Thiazoles

This protocol is adapted from the reaction of the analogous 5-bromo-2-(bromoacetyl)thiophene
with thiocarbamoyl compounds.[4]

e To a solution of 5-(bromoacetyl)thiophene-2-carbonitrile (1 mmol) in ethanol, add the
appropriate thioamide derivative (1 mmol).
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e Add a catalytic amount of a base, such as triethylamine.
o Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.

o After completion, cool the reaction mixture to room temperature, which may result in the
precipitation of the product.

« Filter the solid product, wash with cold ethanol, and dry under vacuum.

« If no precipitate forms, concentrate the solvent under reduced pressure and purify the
residue by column chromatography on silica gel.

Quantitative Data from Analogous Reactions

The following table presents data from the synthesis of thienyl-thiazoles using the closely
related intermediate, 5-bromo-2-(bromoacetyl)thiophene, which demonstrates the utility and
expected outcomes of such reactions.[4]

Product Yield (%)
2-(5-Bromothiophen-2-yl)-4-phenylthiazole 75
2-(5-Bromothiophen-2-yl)-4-(4- 80
chlorophenyl)thiazole

2-(5-Bromothiophen-2-yl)-4-(4- -8

methylphenyl)thiazole

Role in Kinase Inhibitor Synthesis and Signaling
Pathways

Thiophene-based molecules are prominent scaffolds in the design of kinase inhibitors due to
their ability to form key interactions within the ATP-binding site of kinases. The structural
features of 5-(bromoacetyl)thiophene-2-carbonitrile make it an attractive starting material for
the synthesis of compounds targeting various kinases, such as c-Jun N-terminal kinases
(JNKSs). JNKs are key components of the mitogen-activated protein kinase (MAPK) signaling
cascade, which is involved in cellular responses to stress, inflammation, and apoptosis.
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Dysregulation of the JNK pathway is implicated in numerous diseases, including cancer and

neurodegenerative disorders.

JNK Signaling Pathway

The diagram below illustrates a simplified representation of the JNK signaling pathway, a
potential target for inhibitors synthesized from 5-(bromoacetyl)thiophene-2-carbonitrile

derivatives.
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Caption: Simplified JNK signaling pathway.
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Conclusion

5-(Bromoacetyl)thiophene-2-carbonitrile stands out as a highly valuable and versatile
intermediate for organic synthesis. Its straightforward preparation and the reactivity of its
functional groups provide a facile entry into a wide array of complex heterocyclic structures. Its
utility is particularly pronounced in the field of medicinal chemistry, where it serves as a key
building block for the development of novel therapeutic agents, including potent kinase
inhibitors. The protocols and data presented in this guide are intended to facilitate the work of
researchers and scientists in leveraging the synthetic potential of this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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